molecular formula C9H9NO B1272438 1-methyl-1H-indol-2-ol CAS No. 90563-58-9

1-methyl-1H-indol-2-ol

Cat. No. B1272438
CAS RN: 90563-58-9
M. Wt: 147.17 g/mol
InChI Key: YCMWUYPNOPVGGT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-2-ol is a derivative of the indole structure, which is a prevalent scaffold in many biologically active compounds. Indole derivatives are known for their diverse range of biological activities, including antimicrobial, antifungal, and antioxidant properties. The indole nucleus is a versatile moiety in medicinal chemistry, often modified to enhance or modify its pharmacological profile.

Synthesis Analysis

The synthesis of indole derivatives often involves condensation reactions or modifications of existing indole structures. For instance, methyl 2-(1H-indole-3-carboxamido)acetate was synthesized by condensation of methyl aminoacetate with 3-trichloroacetylindole, demonstrating the typical approach of combining indole moieties with other functional groups to create new compounds . Similarly, 1-[(tetrazol-5-yl)methyl]indole derivatives were synthesized, showcasing the chemical versatility of the indole nucleus and its ability to be functionalized with various substituents .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole skeleton, which can influence the compound's electronic and steric properties. For example, in the crystal structure of methyl 3-(1H-indole-3-carboxamido)propionate hemihydrate, the indole systems are close to planar, which is a common feature that can affect the molecule's intermolecular interactions and stability .

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions, often leading to the formation of complexes or the substitution of functional groups. The reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2 resulted in the formation of a cycloplatinated product, indicating the reactivity of the indole nucleus towards metal coordination . Additionally, the phenylacetylene derivative of this complex was able to react with ethanol to yield a carbene complex, further illustrating the diverse reactivity of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. The electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate were investigated using density functional theory, revealing insights into the compound's behavior in different environments . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated, showing that certain substituents on the phenyl ring can significantly enhance the compound's activity .

Scientific Research Applications

  • Synthesis of Heterocyclic Derivatives 1-Amino-2-methylindoline, a precursor to 1-methyl-1H-indol-2-ol, is used in synthesizing new heterocyclic compounds, notably in the creation of antihypertension drugs. This process involves reactions leading to the formation of various indolic compounds, offering potential in pharmacological developments (Peyrot et al., 2001).

  • Lipase-Catalyzed Kinetic Resolution The compound serves as a critical intermediate in the lipase-mediated acetylation of indolic alcohols. This process is significant in synthesizing enantiomerically pure compounds, which has implications in the production of pharmaceuticals (Borowiecki, Dranka, & Ochal, 2017).

  • Biological Activity of Schiff Bases Metal Complexes Schiff base complexes involving this compound derivatives show antimicrobial potential against various bacteria and fungi. This suggests its use in developing new antimicrobial agents (Zoubi et al., 2018).

  • Microwave-Assisted Synthesis of Pharmaceuticals The compound is utilized in the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, an efficient method for producing pharmaceuticals with the indole structure (Bellavita et al., 2022).

  • Cycloisomerizations in Organic Synthesis It plays a role in gold-catalyzed cycloisomerizations to produce 1H-indole-2-carbaldehydes, a method important in the synthesis of complex organic molecules (Kothandaraman et al., 2011).

  • Synthesis of Glycosidase Activity Monitors In the synthesis of 1H-indol-3-yl glycosides, a tool for detecting glycosidase activity, this compound derivatives are critical. These compounds are used in rapid screening processes in various biological studies (Böttcher et al., 2018).

  • Antiproliferative Activity in Cancer Research Derivatives of this compound have been studied for their antiproliferative effects on cancer cell lines, indicating their potential in cancer therapy (Zidar et al., 2020).

  • Solid-Phase Synthesis of Pharmaceuticals The compound is essential in the solid-phase synthesis of substituted 1-methylindoles, a method that is compatible with a wide range of chemical transformations (Ruhland, Pedersen, & Andersen, 2003).

  • Corrosion Inhibition in Industrial Applications Certain derivatives of this compound have been investigated as corrosion inhibitors for mild steel, highlighting its potential in industrial applications (Verma et al., 2016).

  • Anti-Inflammatory Drug Synthesis It's involved in the synthesis of novel anti-inflammatory compounds, offering new avenues in the development of pharmaceuticals for inflammation-related conditions (Osarodion, 2020).

Safety and Hazards

Sigma-Aldrich provides 1-methyl-1H-indol-2-ol as part of a collection of unique chemicals. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-methylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMWUYPNOPVGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377080
Record name 1-methyl-1H-indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90563-58-9
Record name 1-Methyl-1H-indol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90563-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1H-indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-methyl-1H-indol-2-ol in the synthesis of pyrido[2,3-b]indole derivatives?

A: this compound serves as a crucial building block in the synthesis of pyrido[2,3-b]indole derivatives. [] It reacts with substituted (triethoxymethyl)arenes and cyanoacetamide in a one-pot cyclocondensation reaction to form the desired pyridoindole structure. []

Q2: What catalyst is used in the reaction involving this compound for pyrido[2,3-b]indole synthesis?

A: The research highlights the use of iron(III) triflate as a catalyst for this specific reaction. [] This catalyst enables the one-pot cyclocondensation reaction to proceed efficiently under solvent-free conditions. []

Q3: Are there alternative catalysts for this type of reaction?

A: While the provided research focuses on iron(III) triflate, other studies suggest the potential use of polymeric catalysts for synthesizing pyrido[2,3-b]indoles. [] Further investigation is needed to compare the efficacy and specific advantages of different catalytic systems.

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